4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

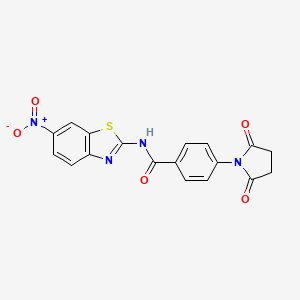

4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a 6-nitro-1,3-benzothiazol-2-yl moiety as the amide substituent.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O5S/c23-15-7-8-16(24)21(15)11-3-1-10(2-4-11)17(25)20-18-19-13-6-5-12(22(26)27)9-14(13)28-18/h1-6,9H,7-8H2,(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKXLZPWOJGGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The following table summarizes key structural and functional differences between the target compound and related molecules:

Functional Comparisons

MPPB (Pyrrole Derivative):

- Mechanism: Suppresses cell growth while increasing glucose uptake and ATP levels, enhancing mAb production. The 2,5-dimethylpyrrole group is critical for activity, as alkylation improves cell-specific productivity without reducing viability below 50% .

- SAR Insight: Pyrrole derivatives with alkyl substituents (e.g., 2,5-dimethyl) outperform unsubstituted analogs, suggesting steric and electronic optimization is key .

Nitrobenzothiazole Derivatives:

- Hypothesized Activity: The nitro group’s electron-withdrawing nature may enhance electrophilic interactions with target proteins (e.g., kinases or reductases). However, nitro groups can confer toxicity risks due to metabolic reduction to reactive intermediates .

- Solubility Considerations: Unlike the hydrochloride salt in ’s analog, the nitro derivative may exhibit lower solubility, limiting bioavailability unless formulated with solubilizing agents.

Ethyl- and Fluoro-Substituted Benzothiazoles:

Key Research Findings

- MPPB vs. Alkylpyrrole Derivatives:

| Compound ID | Substituent | Cell Viability (%) | Relative Productivity (vs. Control) |

|---|---|---|---|

| 13 | 2,5-Dimethylpyrrole | >80 | 7.8× |

| 9 | 3-Methylpyrrole | 45 | 4.2× |

| 7 | Unsubstituted pyrrole | 90 | 1.0× (no effect) |

- Benzothiazole Derivatives: No direct activity data is provided for the nitro-substituted target compound. However, structural analogs with ethyl or morpholinylethyl groups () highlight the importance of substituent choice in tuning physicochemical properties.

Q & A

Q. Advanced Optimization :

- Catalyst Selection : Use of Lewis acids or bases (e.g., pyridine) to enhance coupling efficiency .

- Temperature Control : Reflux conditions (~80°C in ethanol) improve reaction rates, while lower temperatures (room temperature) minimize side reactions during sensitive steps .

- Purification : Column chromatography with silica gel and recrystallization from methanol or ethanol ensures ≥95% purity .

How can structural confirmation and purity assessment be methodically performed for this compound?

Q. Basic Characterization :

- NMR Spectroscopy : H and C NMR verify the benzamide backbone, pyrrolidinone ring, and nitro-benzothiazole substituents. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z ~453) .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the crystal lattice) .

- HPLC-PDA : Detects impurities (<0.1%) using a C18 column with acetonitrile/water gradients .

What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?

Case Study : Discrepancies in antimicrobial efficacy across studies may arise from assay conditions (e.g., bacterial strain variability, nutrient media).

Q. Methodological Solutions :

- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922) .

- Dose-Response Curves : Validate activity across a concentration gradient (0.1–100 µM) to account for threshold effects .

- Cross-Validation : Combine in vitro assays (e.g., agar diffusion) with in silico docking (e.g., targeting bacterial PFOR enzymes) to confirm mechanistic hypotheses .

How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Q. Basic Approach :

Q. Advanced Strategies :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on the nitro-benzothiazole moiety’s interaction with catalytic residues .

What are the best practices for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Testing :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via TLC or HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .

Q. Advanced Environmental Fate :

- Photostability : Use UV chambers (λ = 254 nm) to simulate sunlight exposure and quantify photodegradation products via LC-MS .

- Hydrolysis Kinetics : Measure half-life () in buffered solutions (pH 2–10) to model environmental persistence .

How can researchers address low solubility issues in biological assays?

Q. Basic Formulation :

Q. Advanced Approaches :

- Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .

- Prodrug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidinone nitrogen for pH-dependent release .

What computational tools are most effective for SAR (Structure-Activity Relationship) studies on analogs of this compound?

Q. Basic Modeling :

Q. Advanced Workflows :

- 3D-Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors in the benzothiazole ring) .

- Machine Learning : Train random forest models on PubChem datasets to predict cytotoxicity profiles .

How should researchers prioritize synthetic modifications to enhance selectivity for specific biological targets?

Q. Guided Modifications :

- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to reduce off-target interactions .

- Ring Variation : Replace pyrrolidinone with piperidinone to modulate steric effects on enzyme binding .

Q. Validation :

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.